
Melphalan
Übersicht
Beschreibung
Melphalan (L-phenylalanine mustard) is a bifunctional alkylating agent derived from nitrogen mustard, primarily used in the treatment of multiple myeloma and retinoblastoma . Its structure consists of a phenylalanine backbone with two chloroethyl groups, enabling covalent binding to DNA bases (guanine and adenine) to form intra- and inter-strand cross-links, which disrupt DNA replication and transcription, ultimately inducing apoptosis .
Vorbereitungsmethoden
Synthetic Pathways for Melphalan
Traditional Synthesis via Nitration and Alkylation
The foundational synthesis of this compound, as described in US Patent 3032584, involves a multi-step process starting with D,L-phenylalanine :
-
Nitration : D,L-phenylalanine is nitrated using nitric and sulfuric acids to yield p-nitro-D,L-phenylalanine.
-
Esterification and Protection : The nitro compound is esterified with phthalic anhydride to form N-phthaloyl-p-nitrophenylalanine, followed by ethanol esterification to produce ethyl N-phthaloyl-p-nitrophenylalanine.
-
Hydrogenation : Catalytic hydrogenation reduces the nitro group to an amine, yielding ethyl N-phthaloyl-p-aminophenylalanine.
-
Alkylation : Reaction with ethylene oxide introduces the bis(2-chloroethyl)amino group. However, ethylene oxide’s gaseous state poses industrial safety risks .
This method produces racemic this compound, necessitating optical resolution using agents like brucine or cinchonidine to isolate the therapeutically active L-enantiomer .
Modern Regiospecific Bis-Sulfate Alkylation
A safer alternative (WO2021130163A1) avoids gaseous ethylene oxide by using ethylene sulfate (1,3,2-dioxathiolane 2,2-dioxide) or ethylene sulfite (1,3,2-dioxathiolan-2-oxide) :
-
Protection : 4-amino-L-phenylalanine is protected at the carboxy and amino groups.
-
Sulfate/Sulfite Alkylation : The aromatic amine reacts with ethylene sulfate/sulfite to form a bis-sulfate/sulfite intermediate.
-
Chlorination : The intermediate is treated with hydrochloric acid to replace sulfate/sulfite groups with chlorine, yielding this compound.
This method enhances safety and regiospecificity, achieving >98% purity without racemization .
Table 1: Comparison of Traditional vs. Modern Synthesis
Pharmaceutical Formulation Strategies
Lyophilization for Injectable Preparations
This compound’s instability in aqueous solutions necessitates lyophilization. Key formulation insights include:
-
Acid Stabilization : Dissolving base this compound in acetic acid with 1–3 moles of HCl per mole of drug prevents degradation during lyophilization . Excess HCl (>4 moles) risks equipment corrosion .
-
Excipient Optimization : Citric acid (0.5–0.7% w/w) in freeze-dried cakes inhibits dimerization and maintains pH stability post-reconstitution .
Reconstitution Protocols
Clinical guidelines (UK EMC) specify:
-
Diluent Compatibility : Only 0.9% sodium chloride (NaCl) is recommended; dextrose causes precipitation .
-
Temperature Control : Reconstitution at 25°C ensures solubility, with infusion completed within 1.5 hours to prevent degradation .
Table 2: Formulation Components and Purposes
Stability and Degradation Mitigation
Thermal and Temporal Stability
This compound degrades rapidly in solution, with degradation rates doubling per 10°C temperature increase . Key stability data:
-
Lyophilized Product : Maintains >95% potency for 24 months at 2–8°C when formulated with citric acid .
Impurity Control
-
Dimer Formation : Citric acid reduces dimer content from 1.2% to 0.4% over 18 months .
-
Reconstitution Time : Optimized formulations dissolve in ≤2 minutes vs. 5–10 minutes for earlier versions .
Table 3: Stability Under Accelerated Conditions (40°C/75% RH)
Time (Months) | Potency (%) | Dimer Content (%) |
---|---|---|
0 | 100 | 0.1 |
3 | 98.5 | 0.3 |
6 | 97.0 | 0.5 |
Industrial-Scale Manufacturing Considerations
Process Optimization
-
Mixing Speeds : Rapid stirring (340–360 rpm) ensures homogeneity, while slow stirring (120–140 rpm) prevents shear-induced degradation .
-
Temperature Control : Maintaining 13–18°C during dissolution minimizes impurity generation .
Regulatory Compliance
Analyse Chemischer Reaktionen
Arten von Reaktionen: Melphalan durchläuft verschiedene Arten von chemischen Reaktionen, darunter die Alkylierung, die seine primäre Wirkungsweise darstellt. Es kann aufgrund des Vorhandenseins der Bis(2-chlorethyl)aminogruppe auch an Substitutionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, umfassen Ethylenoxid, Salzsäure und verschiedene organische Lösungsmittel wie Ethylacetat und Dimethylformamid .
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den Reaktionen von this compound entstehen, gehören sein Hydrochloridsalz und verschiedene Derivate, die für verschiedene therapeutische Zwecke verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es hauptsächlich als Chemotherapeutikum zur Behandlung von multiplem Myelom, Eierstockkrebs und anderen malignen Erkrankungen eingesetzt . In der wissenschaftlichen Forschung werden this compound und seine Derivate auf ihre zytotoxischen und genotoxischen Eigenschaften sowie ihre Fähigkeit, Apoptose in Krebszellen zu induzieren, untersucht . Zusätzlich wird this compound bei der Entwicklung neuer Arzneistoff-Abgabesysteme verwendet, um seine Löslichkeit und Stabilität zu verbessern .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Alkylierung des DNA-Nukleotids Guanin, wodurch Verknüpfungen zwischen DNA-Strängen entstehen. Diese chemische Veränderung hemmt die DNA-Synthese und die RNA-Synthese, die für das Zellüberleben unerlässlich sind . This compound wird von Tumorzellen über einen neutralen Aminosäure-Aktivitätsweg aufgenommen, der von Leucin geteilt wird . Es bindet an der N7-Position von Guanin und induziert Interstrang-Quervernetzungen in der DNA, wodurch die DNA-Synthese oder -Transkription gestört wird .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1.1 Treatment of Multiple Myeloma
Melphalan is a cornerstone in the treatment of multiple myeloma (MM), especially for patients eligible for autologous stem cell transplantation (ASCT). High-dose this compound followed by ASCT remains the standard treatment protocol. Studies indicate that this regimen significantly improves patient outcomes, with a notable increase in overall survival rates .
Study | Participants | Treatment | Outcome |
---|---|---|---|
Palumbo et al., 2014 | 1,000+ | High-dose this compound + ASCT | Improved survival rates |
Moreau et al., 2016 | 500+ | This compound + lenalidomide | Enhanced response rates |
1.2 Ovarian Carcinoma
This compound is also used in the palliative treatment of non-resectable epithelial ovarian carcinoma. Its application in combination with other agents has shown promise in improving quality of life and extending survival in advanced cases .
Innovative Therapeutic Approaches
3.1 Chemotherapy and Immunotherapy Combination
Emerging evidence supports the use of this compound as a preparative chemotherapy agent in adoptive T-cell therapy. Its lympho-depletive effects facilitate the expansion of tumor-reactive T cells, making it a valuable component in combinatorial chemo-immunotherapy strategies .
3.2 Drug Delivery Systems
Innovative drug delivery systems are being developed to enhance the efficacy and reduce systemic toxicity of this compound. Research focuses on targeted delivery mechanisms that can localize the drug to tumor sites while minimizing exposure to healthy tissues .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetics involve rapid absorption and metabolism, with a half-life that allows for effective dosing schedules. However, its use is associated with potential side effects, including myelosuppression and gastrointestinal disturbances . Monitoring and managing these adverse effects are crucial for optimizing treatment outcomes.
Case Studies
Case Study 1: High-Dose this compound in Multiple Myeloma
A study involving 200 patients demonstrated that those receiving high-dose this compound followed by ASCT had a median overall survival of 60 months compared to 36 months for those receiving standard-dose therapy.
Case Study 2: this compound in Ovarian Cancer
In a clinical trial with advanced ovarian cancer patients, this compound combined with carboplatin resulted in a response rate of 70%, significantly improving progression-free survival compared to historical controls.
Wirkmechanismus
Melphalan exerts its effects by alkylating the DNA nucleotide guanine, causing linkages between strands of DNA. This chemical alteration inhibits DNA synthesis and RNA synthesis, which are essential for cell survival . This compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine . It binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Chlorambucil
Chlorambucil, another nitrogen mustard derivative, shares structural similarity with melphalan but lacks the phenylalanine moiety. Both drugs form DNA cross-links, but this compound exhibits higher DNA-binding efficiency due to its amino acid transporter-mediated cellular uptake . Studies show that perfluorous chain-modified chlorambucil derivatives exhibit thermoresponsive activation, a strategy later adapted to this compound to enhance tumor selectivity .
Key Differences:
This compound Derivatives
Structural modifications of this compound aim to enhance cytotoxicity and reduce toxicity:
- Perfluorous Chain Derivatives (3b–3f): These derivatives exhibit 5–50x lower IC50 values compared to this compound in retinoblastoma cells. For example, compound 3e shows a 10-fold increase in cytotoxicity under hyperthermia (42°C) due to enhanced lipophilicity and thermoresponsive activation .
- Esterified Derivatives (EE-MEL, EM-MOR-MEL): Methyl/ethyl esters of this compound improve lipophilicity and reduce off-target effects. EE-MEL demonstrates 8x higher cytotoxicity in myeloma RPMI 8226 cells (IC50 = 1.1 µM vs. 8.9 µM for this compound) .
Cytotoxicity Data:
Compound | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
This compound | 8.9 ± 0.3 | RPMI 8226 myeloma | |
3e (Perfluorous) | 0.9 ± 0.2 | Retinoblastoma | |
EE-MEL | 1.1 ± 0.3 | RPMI 8226 myeloma |
Comparison with Other Alkylating Agents
Nitrogen Mustard (HN2)
This compound and HN2 both induce DNA cross-links, but this compound’s slower cross-link formation and resistance to repair correlate with higher lethality in L1210 leukemia cells . HN2 shows faster cross-link formation (peak at 1–2 hours) but rapid repair (complete within 24 hours), whereas this compound’s cross-links persist for >12 hours .
Doxorubicin
Unlike the alkylating mechanism of this compound, doxorubicin intercalates DNA and inhibits topoisomerase II. However, novel this compound derivatives (e.g., 3d, 4d) exhibit 1335x lower CC50 values than this compound in oral squamous carcinoma cells, rivaling doxorubicin’s potency (CC50 = 0.24 µM) .
Resistance Mechanisms and Comparative Insights
Resistance to this compound is mediated by:
- Elevated Glutathione (GSH): Resistant myeloma cells (8226/LR-5) show 2x higher GSH levels, which detoxify this compound via conjugation. Buthionine sulfoximine (BSO), a GSH synthesis inhibitor, reverses resistance .
- Reduced DNA Cross-Linking: Resistant melanoma cells (MM253-12M) exhibit 50% fewer DNA interstrand cross-links despite equivalent drug uptake .
Comparative Resistance Profiles:
Cell Line | Resistance Factor | Mechanism | Reference |
---|---|---|---|
8226/LR-5 (Myeloma) | 7x | Elevated GSH, reduced cross-links | |
MM253-12M (Melanoma) | 2.6x | Altered DNA repair efficiency |
Q & A
Q. What experimental models are most effective for studying melphalan resistance mechanisms in hematologic malignancies, and what methodologies enable robust biomarker discovery?
Basic Research Focus
this compound resistance can be modeled using B-cell cancer cell lines (e.g., multiple myeloma or DLBCL) combined with gene expression profiling (GEP) and drug-response screens. Key steps include:
- Drug screens to quantify IC50 values across cell lines.
- Transcriptomic analysis (microarrays or RNA-seq) to identify resistance-associated genes.
- Validation via survival analysis (e.g., Kaplan-Meier plots) in retrospective clinical datasets .
Reproducibility is ensured by scripting analyses in R/Bioconductor, and resistance indices (e.g., 19-gene signatures) are tested in independent cohorts to validate clinical relevance .
Q. How can researchers reconcile contradictions between preclinical xenograft data and clinical efficacy observations for this compound?
Advanced Research Focus
Discrepancies arise when xenografts show superior this compound efficacy compared to clinical outcomes (e.g., in breast cancer). Methodological considerations:
- Pharmacokinetic differences : Murine models may metabolize this compound differently, altering bioavailability .
- Dosing regimens : Preclinical studies often use intermittent high doses, whereas clinical protocols employ prolonged low doses.
- Tumor heterogeneity : Xenografts may not replicate human chemosensitivity profiles.
Solutions include comparative PK/PD modeling across species and dose-escalation trials to test high-dose efficacy in humans .
Q. What methodological challenges arise in pharmacokinetic analysis of high-dose this compound, and how can they be mitigated?
Methodological Focus
Key challenges:
- Chemical instability : this compound hydrolyzes rapidly (1% degradation every 10 minutes at 0.5–2 mg/mL), requiring strict temperature control and immediate analysis post-administration .
- Sample handling : Use population pharmacokinetic (PopPK) models with Bayesian forecasting to account for instability and renal function covariates .
- AUC quantification : Trapezoidal rule calculations must integrate stability-adjusted concentration curves. Stability data (e.g., 8-hour validity for 4 mg/mL solutions) should guide infusion timelines .
Q. What predictive biomarkers are validated for this compound resistance in multiple myeloma, and how are they integrated into prognostic models?
Advanced Translational Focus
A 19-gene resistance index (RI) derived from B-cell line screens predicts progression-free survival (PFS) and overall survival (OS) in this compound-treated myeloma patients. Validation steps:
- SPLS regression to link gene expression with drug response.
- Clinical validation in retrospective cohorts (e.g., APEX trial data).
- Specificity testing in non-melphalan-treated DLBCL cohorts to confirm this compound-specificity .
Q. How should long-term studies be designed to assess this compound-associated secondary malignancies (e.g., MDS/AML) while controlling for confounding factors?
Risk Analysis Focus
- Cohort selection : Track patients receiving cumulative this compound doses >600 mg, as annual treatment increases MDS/AML risk by ~3% .
- Control for confounders : Use multivariate Cox models to adjust for prior alkylating agent exposure and genetic predispositions (e.g., TP53 mutations).
- Endpoint definition : Monitor clonal hematopoiesis (CHIP mutations) as a precursor to overt neoplasms .
Q. What novel drug delivery systems improve this compound’s therapeutic index, and how are they evaluated preclinically?
Formulation Research Focus
Strategies to enhance tumor targeting and reduce toxicity:
- Nanocarriers : PEGylated liposomes or magnetic nanoparticles improve tumor accumulation (e.g., 92% encapsulation in stealth lipid nanoparticles) .
- Prodrugs : pH-sensitive conjugates activated in the tumor microenvironment.
- In vivo testing : Use orthotopic myeloma models with bioluminescent imaging to quantify tumor regression and off-target toxicity .
Q. How can synergistic drug combinations with this compound be systematically identified and validated?
Combination Therapy Focus
- High-throughput screens : Test this compound with PARP inhibitors (e.g., PJ34) in apoptosis assays (Annexin V/PI flow cytometry) .
- Mechanistic studies : Assess DNA crosslink repair inhibition (e.g., BRCA1/2-deficient models).
- Clinical translation : Phase I/II trials using adaptive designs to optimize dosing (e.g., gemcitabine-busulfan-melphalan regimens) .
Q. What pharmacodynamic relationships exist between this compound exposure (AUC) and clinical outcomes in autologous stem cell transplantation (ASCT)?
Pharmacodynamics Focus
- AUC thresholds : Median AUC >12.84 mg·h/L correlates with improved OS (8.5 vs. 5.38 years) but increases severe mucositis risk (HR: 1.21) .
- Dose optimization : Adaptive dosing based on real-time AUC monitoring (e.g., test-dose strategies with PopPK guidance) .
Q. What methodologies best quantify this compound-induced genotoxicity in preclinical models, and how do these correlate with carcinogenicity risk?
Genotoxicity Focus
- In vitro assays : Chromosomal aberration tests in human lymphocytes .
- In vivo models : COMET assays in murine hematopoietic cells post-melphalan exposure.
- Clinical correlation : Track CHIP mutations in long-term survivors to predict secondary cancers .
Q. How do in vitro chemosensitivity assays for this compound compare to in vivo patient-derived xenograft (PDX) models in predicting clinical response?
Model Validation Focus
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020804 | |
Record name | Melphalan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine., Solid | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), < 0.1 g/100 mL at 22 °C, Practically insoluble in water, Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether, Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether, 3.58e-01 g/L, 95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL) | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Melphalan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melphalan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | MELPHALAN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
Needles from methanol (monosolvate), Crystals, Off-white to buff powder | |
CAS No. |
148-82-3 | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Melphalan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melphalan [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melphalan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | melphalan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Melphalan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Melphalan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELPHALAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41OR9510P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Melphalan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
351 °F (decomposes) (NTP, 1992), 182-183 °C (decomp), MP: 180 °C, Tiny needles from methanol, MP: 180-181 °C /Melphalan DL-form/, 182.5 °C | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Melphalan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melphalan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.